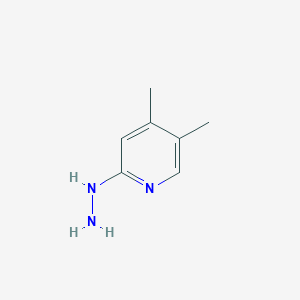
Pyridine, 2-hydrazinyl-4,5-dimethyl-
Vue d'ensemble
Description
“Pyridine, 2-hydrazinyl-4,5-dimethyl-” is a chemical compound used in scientific research for its diverse applications. It offers potential in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is structurally related to benzene, with one methine group i.e., =CH- is replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of pyridine compounds has been noted in various studies. For instance, a study reported the synthesis of pyridine appended 2-hydrazinylthiazole derivatives through Hantzsch thiazole methodologies . Another study mentioned the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles .Chemical Reactions Analysis
The chemical reactions involving pyridine compounds have been explored in various studies. For example, one study reported the reaction of 2,3-diaminopyridine with benzaldehyde, followed by cyclization to form imidazo[4,5-b]pyridine . Another study discussed the reaction of 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile with various halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to obtain the expected regioisomers compounds .Physical And Chemical Properties Analysis
Pyridine is a water-miscible liquid with an unpleasant fish-like smell and colorless. It is highly flammable. The molecular weight or molar mass of pyridine is 79.1 gram per mole. The density of pyridine is 982 kilogram per meter cube. Also, the boiling point of pyridine is 115oC and the melting point of pyridine is −41.6oC .Applications De Recherche Scientifique
Synthesis of Thiazolo[4,5-b]pyridines
Pyridine-based heterocyclic derivatives, such as thiazolo[4,5-b]pyridines, are significant classes of organic compounds and constitute an important part of modern-day drugs arsenal . They have been used in the synthesis of novel thiazolo[4,5-b]pyridines that exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
CDK2 Inhibitors
New pyridine, pyrazolopyridine, and furopyridine derivatives have been synthesized and evaluated for their ability to inhibit the CDK2 enzyme . Some of these compounds have shown promising results, with IC50 values comparable to roscovitine, a known CDK2 inhibitor .
Anti-Proliferative Activity
The newly synthesized pyridine derivatives have also been tested for their cytotoxicity against different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) . Some of these compounds have shown significant anti-proliferative activity .
Tubulin Polymerization
Furo[2,3-b]pyridine derivatives have demonstrated in vitro activity for tubulin polymerization . This makes them potential candidates for the development of new anticancer drugs .
Lck and Akt Kinase Inhibitors
Furo[2,3-b]pyridine derivatives have also been reported to act as Lck and Akt kinase inhibitors . These kinases play crucial roles in cell signaling pathways, and their inhibition can be beneficial in the treatment of various diseases .
Gas Chromatography
Pyridine derivatives can be used in gas chromatography, a common laboratory technique for separating and analyzing compounds .
Safety and Hazards
Propriétés
IUPAC Name |
(4,5-dimethylpyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-7(10-8)9-4-6(5)2/h3-4H,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTGLUUDICJCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-hydrazinyl-4,5-dimethyl- | |
CAS RN |
1154030-52-0 | |
| Record name | 2-hydrazinyl-4,5-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2796994.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2796997.png)
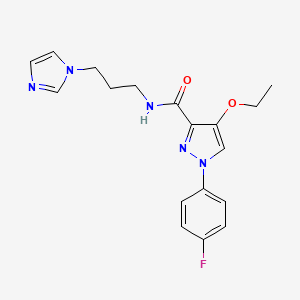
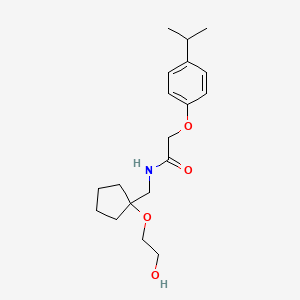
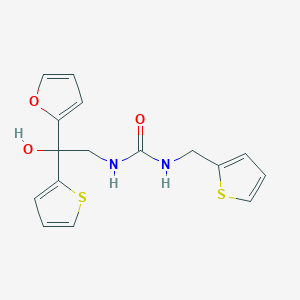
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2797002.png)
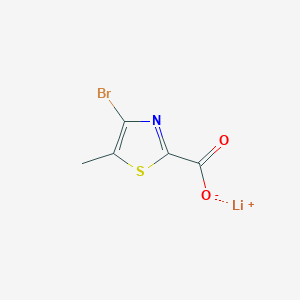
![3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole](/img/structure/B2797004.png)
![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2797005.png)
![(E)-N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2797006.png)
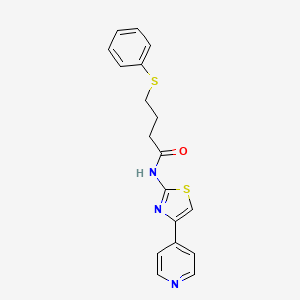
![3-[(2,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2797015.png)
![3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2797016.png)